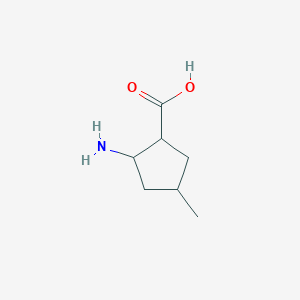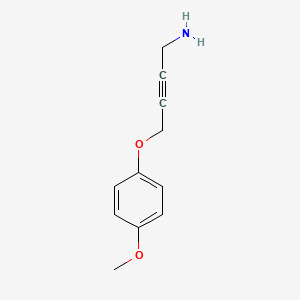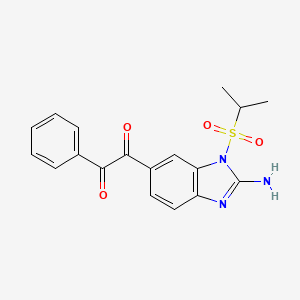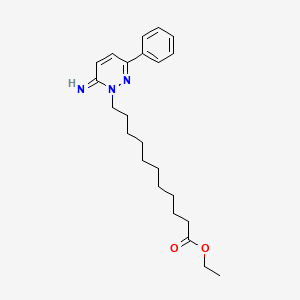![molecular formula C26H21O2P B15160032 1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one CAS No. 673456-59-2](/img/structure/B15160032.png)
1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a diphenylphosphoryl group and an ethanone moiety, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
The synthesis of 1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from biphenyl derivatives
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Análisis De Reacciones Químicas
1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reactions often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various functionalized biphenyl derivatives and phosphorylated compounds.
Aplicaciones Científicas De Investigación
1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity and function.
Pathways Involved: It may participate in signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-Diphenylphosphoryl-2′-diphenylphosphino-1,1′-biphenyl and 1-Diphenylphosphoryl-1′-diphenylphosphinoferrocene share structural similarities but differ in their functional groups and applications.
Uniqueness: The presence of the ethanone group and the specific arrangement of the diphenylphosphoryl moiety confer unique chemical and physical properties, making it distinct from other biphenyl derivatives.
Propiedades
Número CAS |
673456-59-2 |
|---|---|
Fórmula molecular |
C26H21O2P |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
1-[4-(4-diphenylphosphorylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C26H21O2P/c1-20(27)21-12-14-22(15-13-21)23-16-18-26(19-17-23)29(28,24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-19H,1H3 |
Clave InChI |
CNODQDXBMQPNCV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)


![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)

![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)


![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
